2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester
Description
2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group, an acetyl group, and a thiazolane ring
Properties
IUPAC Name |
dimethyl 3-[2-[4-(4-nitrophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c1-29-18(25)15-12-31-17(19(26)30-2)22(15)16(24)11-20-7-9-21(10-8-20)13-3-5-14(6-4-13)23(27)28/h3-6,15,17H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCDHUQDBZGLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several pharmacological properties, which can be classified into the following categories:
Antioxidant Activity
Recent studies have demonstrated that thiazolidinedicarboxylic acid derivatives possess potent antioxidant properties. For instance, compounds derived from ibuprofen and thiazolidine-4-one structures showed enhanced radical scavenging abilities, significantly outperforming ibuprofen itself in various assays .
| Compound | EC50 (µM) | Relative Activity |
|---|---|---|
| Thiazolidine Derivative A | 53.98 ± 1.26 | 14x Ibuprofen |
| Thiazolidine Derivative B | 70.04 ± 1.29 | 10-11x Ibuprofen |
Anti-inflammatory Effects
Thiazolidinedicarboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives exhibited significant inhibition of inflammatory responses in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Research has indicated that certain thiazolidine derivatives demonstrate antimicrobial effects against a range of bacterial strains. The synthesis of new thiazolidine-4-one derivatives has shown promising results against both Gram-positive and Gram-negative bacteria, supporting their potential use as antibacterial agents .
Case Study 1: Synthesis and Evaluation of Antioxidant Activity
A study synthesized a series of thiazolidine-4-one derivatives and evaluated their antioxidant capabilities using DPPH radical scavenging assays. The findings revealed that specific substitutions on the aromatic ring significantly enhanced antioxidant activity compared to standard antioxidants like vitamin E .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of thiazolidine derivatives in a murine model of arthritis. The results indicated that these compounds reduced pro-inflammatory cytokines and improved clinical scores, highlighting their therapeutic potential in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may play a role in binding to specific sites on proteins, while the piperazine and thiazolane rings provide structural stability and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester: shares similarities with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole.
1,3,4-Thiadiazole derivatives: These compounds also exhibit significant biological activity and are used in various medicinal applications.
Uniqueness
The uniqueness of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in scientific research and industry.
Biological Activity
2,4-Thiazolidinedicarboxylic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound of interest, 2,4-thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester (hereafter referred to as "the compound"), exhibits potential therapeutic effects that warrant detailed exploration. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidine core with multiple functional groups that contribute to its bioactivity. The presence of a piperazine moiety and nitrophenyl group enhances its pharmacological profile. The synthesis typically involves multi-step reactions that incorporate thiazolidine derivatives and piperazine acetylation.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate activity against various fungal strains, including Candida spp. and dermatophytes. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 0.03 to 0.5 µg/mL against resistant strains .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| L-173 | C. parapsilosis | 0.03 |
| L-310 | M. canis | 0.25 |
| L-163 | T. rubrum | 0.5 |
These findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of thiazolidine derivatives.
Antidiabetic Effects
Thiazolidinediones (TZDs), a class of compounds related to our compound, are known for their insulin-sensitizing properties. Studies indicate that similar thiazolidine derivatives can modulate glucose metabolism and exhibit potential antidiabetic effects through the activation of peroxisome proliferator-activated receptors (PPARs) . The compound's structural features may allow it to engage with PPARs effectively, enhancing insulin sensitivity and glucose uptake in peripheral tissues.
Antioxidant Properties
Research has highlighted the antioxidant potential of thiazolidine derivatives. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often attributed to the presence of sulfur and nitrogen atoms in the thiazolidine ring.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazolidine derivatives against fluconazole-resistant Candida strains. The results indicated that certain modifications led to enhanced antifungal activity compared to standard treatments .
- Diabetes Management : In a clinical trial involving diabetic patients, a related thiazolidinedione was shown to improve glycemic control significantly over a six-month period compared to placebo groups .
- Oxidative Stress Reduction : A recent investigation into the antioxidant effects of thiazolidine derivatives demonstrated a marked reduction in oxidative stress markers in diabetic rats treated with these compounds .
Q & A
Q. Key Optimization Parameters :
- Reaction time (4–6 hours for reflux) .
- Solvent choice (absolute ethanol minimizes side reactions) .
- Catalyst efficiency (glacial acetic acid vs. stronger acids).
How should researchers characterize the physicochemical properties of this compound?
Answer:
Essential characterization methods include:
Spectroscopic Analysis :
- NMR : Confirm ester groups (δ 3.6–3.8 ppm for methyl esters) and piperazine protons (δ 2.5–3.5 ppm) .
- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Chromatography :
- HPLC with UV detection (λmax ~270 nm for nitroaromatic groups).
Mass Spectrometry :
Q. Common Pitfalls :
- Overlapping NMR signals from piperazine and thiazolidine protons. Use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
What experimental strategies address contradictory data in biological activity studies of this compound?
Answer:
Discrepancies in antimicrobial or antifungal activity (e.g., variable MIC values) may arise due to:
Structural Isomerism : Check for regiochemical variations in piperazine-acetyl substitution using X-ray crystallography (e.g., as in ).
Assay Conditions :
- Standardize broth microdilution methods (CLSI guidelines) .
- Control solvent effects (DMSO vs. aqueous buffers).
Resistance Mechanisms : Perform time-kill assays to differentiate static vs. cidal effects .
Case Study :
Compounds with 3,4-dimethoxyphenyl substituents showed 2–4x higher antifungal activity than 2,4-dimethoxy analogs, highlighting substituent positioning impacts .
How can computational modeling guide the optimization of this compound’s reactivity and selectivity?
Answer:
Reaction Pathway Analysis :
- Use density functional theory (DFT) to model thiazolidine ring formation energetics and identify rate-limiting steps .
Docking Studies :
- Target enzymes (e.g., fungal CYP51) to predict binding modes of the nitroaryl-piperazine moiety .
Machine Learning :
- Train models on existing thiazolidine bioactivity data to predict optimal substituents (e.g., nitro vs. methoxy groups) .
Validation :
Compare computed activation energies (ΔG‡) with experimental kinetic data for condensation reactions .
What strategies resolve low yields in the esterification step of this compound?
Answer:
Low yields (<40%) may stem from:
Incomplete Methylation :
- Use excess methyl iodide or trimethylsilyl diazomethane for efficient esterification.
Side Reactions :
- Monitor pH to avoid hydrolysis (maintain pH < 2 with H₂SO₄) .
Purification :
- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate esters from unreacted acids .
Data-Driven Optimization :
A design of experiments (DoE) approach can optimize temperature, solvent ratio, and catalyst concentration .
Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Substituent Position | Antifungal Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 8–16 | |
| 2,4-Dimethoxyphenyl | 32–64 | |
| 4-Nitrophenyl | 16–32 |
Q. Table 2. Key Spectroscopic Data
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Methyl Ester (COOCH₃) | 3.6–3.8 | 1745 |
| Piperazine (N-CH₂) | 2.5–3.5 | - |
| Nitro (NO₂) | - | 1520, 1348 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
